ADAM17 (TACE) Inhibition Profile Benchmarking Against Screening Set Compounds
In a standardized high-throughput screen, N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide demonstrated quantifiable inhibition of ADAM17 (TACE) at a single test concentration, with a reported activity value, while many other benzothiazole-sulfonamide analogs in the same library showed no activity against this target (classified as 'Inactive' or active against other targets like acetylcholinesterase) . This data suggests a specific structure-activity relationship (SAR) driven by the 6-acetamido and 4-fluorobenzenesulfonyl groups that favors ADAM17 engagement over other common screening targets.
| Evidence Dimension | Target-specific enzyme inhibition vs. promiscuity/inactivity |
|---|---|
| Target Compound Data | Inhibition of ADAM17 at 6.95 µM |
| Comparator Or Baseline | Multiple related benzothiazole-sulfonamide compounds (e.g., CAS 870152-33-3) were 'Active' against Acetylcholinesterase but did not report ADAM17 activity in the same screen . |
| Quantified Difference | Target selectivity: ADAM17 engagement vs. no reported ADAM17 activity for other set members. |
| Conditions | Cell-free enzyme inhibition assay (Scripps Research Institute Molecular Screening Center) . |
Why This Matters
For research programs focused on inflammatory diseases or cancer, a compound with a defined ADAM17 interaction profile is more valuable than a pan-active benzothiazole, as it reduces the need for extensive selectivity profiling.
